

Physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Palmitoyl-2-linoleoyl-rac-glycerol**

Cat. No.: **B8260916**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol backbone with a palmitic acid residue at the sn-1 position and a linoleic acid residue at the sn-2 position. As a member of the lipid family, its physicochemical properties are of significant interest to researchers in the fields of biochemistry, cell biology, and drug development. Diacylglycerols are crucial intermediates in various metabolic pathways and also function as second messengers in cellular signaling. This guide provides a comprehensive overview of the known physicochemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, details on experimental methodologies for their determination, and relevant biological context.

Physicochemical Data

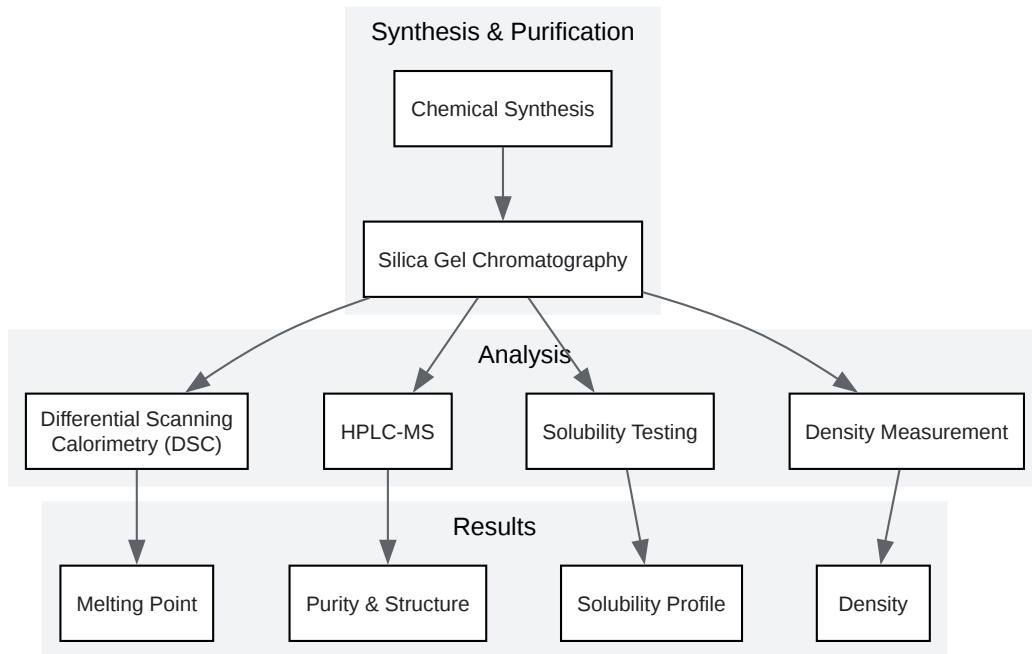
The quantitative physicochemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are summarized in the table below. It is important to note that experimental data for this specific molecule is limited, and some values are computed.

Property	Value	Source
Molecular Formula	C ₃₇ H ₆₈ O ₅	[1]
Molecular Weight	592.9 g/mol	[1] [2]
IUPAC Name	(<i>2R</i>)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (<i>9Z,12Z</i>)-octadeca-9,12-dienoate	[1]
Physical Description	Data not available; likely a solid or viscous liquid at room temperature.	
Melting Point	Data not available.	
Boiling Point	Data not available.	
Density	Data not available.	
Solubility	Data not available. Generally, diacylglycerols are soluble in nonpolar organic solvents like chloroform, hexane, and ethyl acetate, and sparingly soluble in polar solvents like ethanol and insoluble in water.	[3]
Computed XLogP3	13.5	[1] [2]
Topological Polar Surface Area	72.8 Å ²	[1] [2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol** are not extensively published. However, standard methodologies for lipid analysis are applicable.

Synthesis


The synthesis of a related compound, 1-palmitoyl-3-stearoyl-rac-glycerol, provides a general framework that can be adapted. A multi-step process is typically employed:

- Reaction of glycidyl palmitate with a second fatty acid (in this case, a protected form of linoleic acid) in the presence of a catalyst like tetraethylammonium bromide.
- The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for an extended period (e.g., 24 hours).
- The resulting diacylglycerol is then purified from the reaction mixture using techniques such as column chromatography on silica gel with a suitable solvent system (e.g., a hexane/diethyl ether mixture)[4].

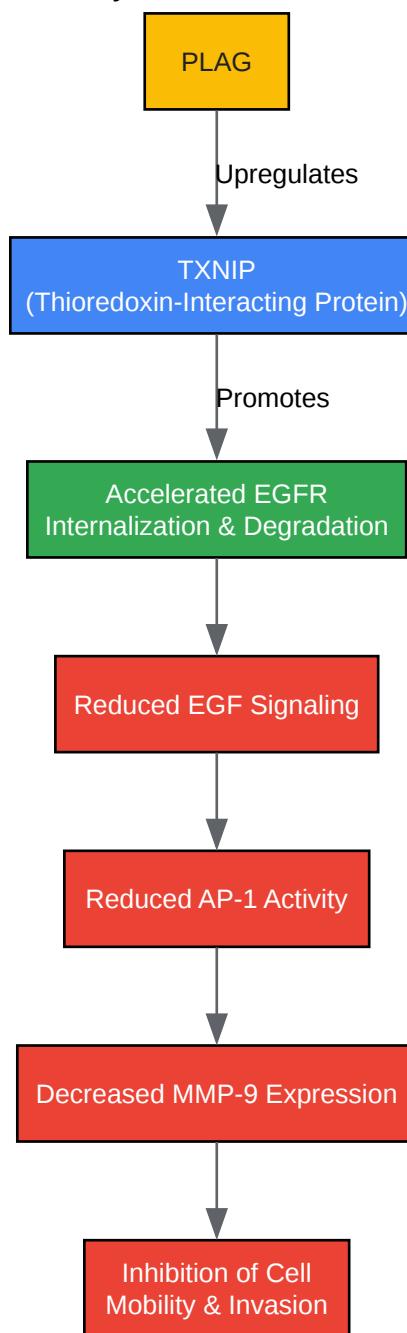
Determination of Physicochemical Properties

- Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point and other phase transition temperatures of lipids[4]. Due to their high molecular weight and potential for decomposition at high temperatures, the boiling point of diacylglycerols is often not determined experimentally under standard pressure.
- Solubility: Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing the point at which no more solute dissolves. This can be done visually or with the aid of spectroscopic techniques.
- Density: The density of liquid lipids can be measured using a pycnometer or a digital density meter.
- Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are standard methods for the separation and identification of lipids, including diacylglycerols[5].

General Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization


Relevance in Research and Drug Development

While specific signaling pathways for **1-Palmitoyl-2-linoleoyl-rac-glycerol** are not well-documented, the closely related acetylated form, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been studied for its biological activities.

PLAG has been shown to have immunomodulatory effects and is being investigated for its therapeutic potential.^{[6][7]} For instance, in breast cancer cells, PLAG can ameliorate the effects of Epidermal Growth Factor (EGF) by promoting the desensitization of its receptor (EGFR).^[8]

This action can reduce the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.^[8] The proposed mechanism involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), which accelerates the internalization and degradation of EGFR.^[8]

Signaling Pathway of the Related Molecule PLAG

[Click to download full resolution via product page](#)

Signaling Pathway of PLAG

The study of **1-Palmitoyl-2-linoleoyl-rac-glycerol** and its derivatives is relevant for:

- Lipidomics: Understanding the roles of specific diacylglycerol species in cellular metabolism and signaling.
- Drug Delivery: Lipids are fundamental components of various drug delivery systems, such as liposomes and lipid nanoparticles. Characterizing their physicochemical properties is essential for formulation development.
- Therapeutic Development: As demonstrated by PLAG, modifications of the diacylglycerol structure can lead to compounds with potent biological activities, opening avenues for new therapeutic agents.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Palmitoyl-2-linoleoyl-rac-glycerol | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DG(16:0/18:2(9Z,12Z)/0:0) | C37H68O5 | CID 9543695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 2680-59-3,1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8260916#physicochemical-properties-of-1-palmitoyl-2-linoleoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com